molecular formula C9H13N3 B121515 5,6,7,8-Tetrahydroquinoline-3,4-diamine CAS No. 151224-98-5

5,6,7,8-Tetrahydroquinoline-3,4-diamine

Cat. No. B121515
M. Wt: 163.22 g/mol
InChI Key: BKZFAIYIAGITSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroquinoline-3,4-diamine (THQ) is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. THQ is a bicyclic amine that possesses a quinoline ring system with two nitrogen atoms. THQ has been synthesized by various methods and has been investigated for its potential applications in medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-3,4-diamine is not fully understood, but it is believed to act through several pathways. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to inhibit oxidative stress and inflammation, which are both implicated in the pathogenesis of many diseases. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to modulate the activity of various proteins and enzymes, including kinases, phosphatases, and transcription factors.

Biochemical And Physiological Effects

5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to have several biochemical and physiological effects. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are both implicated in the pathogenesis of many diseases. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been shown to induce apoptosis in cancer cells and to modulate the activity of ion channels and neurotransmitter receptors in the brain.

Advantages And Limitations For Lab Experiments

5,6,7,8-Tetrahydroquinoline-3,4-diamine has several advantages for lab experiments, including its low toxicity, high solubility, and easy synthesis. However, 5,6,7,8-Tetrahydroquinoline-3,4-diamine also has some limitations, including its low stability and susceptibility to oxidation and degradation.

Future Directions

There are several future directions for research on 5,6,7,8-Tetrahydroquinoline-3,4-diamine. One area of interest is the development of 5,6,7,8-Tetrahydroquinoline-3,4-diamine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of 5,6,7,8-Tetrahydroquinoline-3,4-diamine's potential as an anticancer agent. Additionally, further research is needed to elucidate the mechanism of action of 5,6,7,8-Tetrahydroquinoline-3,4-diamine and to investigate its potential applications in other areas of medicine and biology.

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-3,4-diamine has been investigated for its potential applications in medicinal chemistry, pharmacology, and neuroscience. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has been shown to possess antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer activities. 5,6,7,8-Tetrahydroquinoline-3,4-diamine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

151224-98-5

Product Name

5,6,7,8-Tetrahydroquinoline-3,4-diamine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinoline-3,4-diamine

InChI

InChI=1S/C9H13N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5H,1-4,10H2,(H2,11,12)

InChI Key

BKZFAIYIAGITSG-UHFFFAOYSA-N

SMILES

C1CCC2=NC=C(C(=C2C1)N)N

Canonical SMILES

C1CCC2=NC=C(C(=C2C1)N)N

synonyms

3,4-Quinolinediamine, 5,6,7,8-tetrahydro-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.00 g of Compound 4 obtained in the above step (4) and 12.9 g of Raney nickel in methanol is hydrogenated at ordinary temperature under atmospheric pressure. The catalyst is filtered off, and the filtrate is concentrated in vacuo to remove the solvent. The residue is chromatographed on an alumina column, eluting with 5% methanol/chloroform. The product is recrystallized from methylene chloride-ethyl acetate to give 3.37 g of the titled compound (IIla) as crystals. Yield: 86%
Name
Compound 4
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

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